![molecular formula C18H16 B14407605 pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene CAS No. 83944-24-5](/img/structure/B14407605.png)
pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene is a complex organic compound with the molecular formula C18H16 . It is characterized by its unique polycyclic structure, which includes multiple fused rings. This compound is also known as 7,8:7’,8’-bismethano-[2.2]paracyclophane .
Preparation Methods
The synthesis of pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions that form the polycyclic structure.
Chemical Reactions Analysis
Pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactivity of polycyclic structures.
Biology: Research on its interactions with biological molecules can provide insights into the behavior of similar polycyclic compounds in biological systems.
Mechanism of Action
The mechanism of action of pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene involves its interaction with specific molecular targets and pathways. The polycyclic structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene can be compared with other similar polycyclic compounds, such as:
Pentacyclo[9.5.1.1(3,9).1(5,15).1(7,13)]octasiloxane, octamethyl-: This compound has a similar polycyclic structure but includes silicon atoms in its framework.
7,87’,8’-bismethano-[2.2]paracyclophane: This is another name for the same compound, highlighting its structural features.
Properties
CAS No. |
83944-24-5 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene |
InChI |
InChI=1S/C18H16/c1-2-12-4-3-11(1)15-9-17(15)13-5-7-14(8-6-13)18-10-16(12)18/h1-8,15-18H,9-10H2 |
InChI Key |
DOPCIYVVYMITKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=CC=C(C=C3)C4CC4C5=CC=C2C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


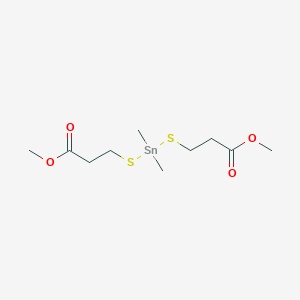
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
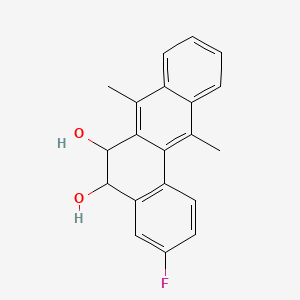
![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
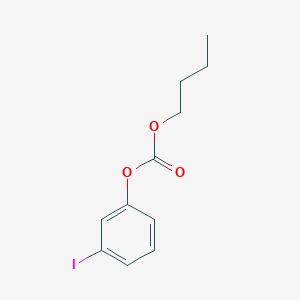

![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
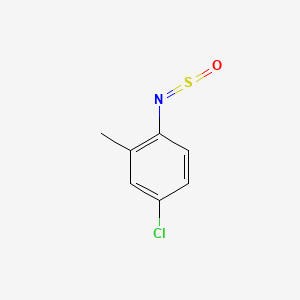
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
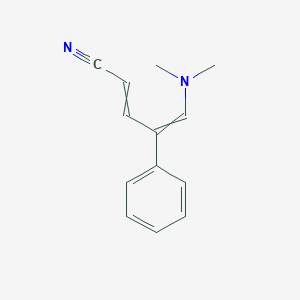
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
